N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide
Description
N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a structurally complex molecule featuring a benzamide core linked to a 1,2,4-oxadiazole ring, which is further substituted with a quinoline-2-carbonyl-modified azetidine group. The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups . This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical .
Properties
IUPAC Name |
N-methyl-3-[5-[1-(quinoline-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-24-21(29)16-7-4-6-15(11-16)20-26-22(31-27-20)17-12-28(13-17)23(30)19-10-9-14-5-2-3-8-18(14)25-19/h2-11,17H,12-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMMCCUKZQQISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 413.4 g/mol. The structure features multiple functional groups that contribute to its biological activity, including the quinoline and oxadiazole moieties which are known for their pharmacological significance .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-oxadiazole ring. These derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Key Findings:
- Antibacterial Activity : Compounds similar to this compound exhibited significant antibacterial activity. For instance, derivatives with the oxadiazole ring demonstrated minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against S. aureus and 4–8 µM against drug-resistant strains of M. tuberculosis .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1a | S. aureus | 1.56 |
| 21c | M. tuberculosis | 4–8 |
Anticancer Activity
The quinoline derivatives have been recognized for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Microtubule Disruption : Compounds like N-methyl derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
- Caspase Activation : Studies demonstrate that these compounds activate caspases (e.g., caspase-8 and -3), which play crucial roles in programmed cell death pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy of N-methyl derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study compared the effectiveness of N-methyl derivatives against standard antibiotics such as ampicillin and gentamicin. Results indicated superior activity of certain oxadiazole-containing compounds against resistant bacterial strains .
- Anticancer Trials : In vitro studies involving human cancer cell lines revealed that quinolone-based compounds led to significant reductions in cell viability, with mechanisms involving the disruption of apoptotic pathways being elucidated .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that the incorporation of the oxadiazole moiety enhances the antibacterial activity against various strains of bacteria. For instance, derivatives similar to N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide have been documented to possess effective inhibitory action against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The quinoline structure is associated with anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A case study involving a related compound demonstrated significant cytotoxic effects on pancreatic cancer cells, indicating a potential pathway for further exploration in cancer therapeutics .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of N-methyl derivatives including oxadiazole compounds. The results indicated that these compounds showed a marked reduction in bacterial viability in vitro, particularly against resistant strains of E. coli and Staphylococcus aureus. The study concluded that the structural features of these compounds significantly contribute to their antibacterial potency.
Case Study 2: Anticancer Mechanisms
In another investigation focused on the anticancer properties, researchers synthesized various analogs of this compound and tested their effects on human cancer cell lines. The findings revealed that certain derivatives effectively inhibited cell proliferation and induced apoptosis via caspase activation pathways. This suggests a promising avenue for developing new anticancer agents based on this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole core undergoes nucleophilic substitution under acidic or basic conditions due to its electron-deficient nature. Key reactions include:
Example: Reaction with thioglycolic acid under acidic conditions yields thiazolidine derivatives through nucleophilic attack at the oxadiazole’s C3 position .
Ring-Opening Reactions of the Azetidine Moiety
The azetidin-3-yl group participates in ring-opening reactions under acidic or oxidative conditions:
The quinoline-2-carbonyl group stabilizes intermediates through conjugation, directing regioselectivity during ring-opening .
Hydrolysis of Amide Linkages
The benzamide and quinoline-2-carbonyl groups undergo hydrolysis under strongly acidic or basic conditions:
Hydrolysis kinetics are influenced by steric hindrance from the N-methyl group.
Cycloaddition Reactions
The oxadiazole and azetidine rings participate in [2+2] and [3+2] cycloadditions:
The electron-withdrawing quinoline moiety enhances dipolarophilicity in cycloadditions .
Functionalization via Cross-Coupling
Palladium-catalyzed couplings modify the quinoline and benzamide aromatic rings:
Redox Reactions Involving the Quinoline Moiety
The quinoline ring undergoes selective reduction and oxidation:
Key Mechanistic Insights:
-
Steric Effects : The N-methyl group on benzamide slows hydrolysis by 30% compared to unmethylated analogs.
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Electronic Effects : The oxadiazole’s electron deficiency directs electrophilic attacks to C5 rather than C3 .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate cycloadditions by stabilizing dipolar intermediates .
Stability Profile
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares key structural motifs with other benzamide-oxadiazole derivatives. Below is a comparative analysis of its features against analogous molecules:
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Quinoline vs. Other Aromatic Groups: The target compound’s quinoline-azetidine substituent distinguishes it from derivatives with chloroquinoline (e.g., 13c) or trifluoromethyl groups (e.g., compound 3). Quinoline enhances lipophilicity and metal-binding capacity, which may influence bioavailability .
- Azetidine vs.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Quinoline-containing derivatives (e.g., 13c) exhibit higher melting points (>250°C) due to increased rigidity and intermolecular interactions compared to non-aromatic analogs (e.g., compound 34: 167–168°C) .
- Yields for oxadiazole-based syntheses vary widely (26–90%), influenced by substituent reactivity and purification methods .
Q & A
What are the recommended synthetic routes for N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide?
The synthesis involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. For example, reacting 5-chlorothiazol-2-amine with acyl chlorides in pyridine under reflux forms the amide linkage .
- Step 2 : Coupling of quinoline-2-carbonyl azetidine intermediates with benzamide-oxadiazole precursors using carbodiimide-based agents (e.g., EDC/HOBt) in DMF .
- Critical Parameters :
How can computational methods like DFT predict the reactivity of the oxadiazole ring?
- DFT Calculations : At the B3LYP/6-311G** level, analyze LUMO distribution to identify electrophilic sites (e.g., C3 position). Electron-withdrawing groups on the benzamide reduce oxadiazole electrophilicity by 15–20% .
- Molecular Dynamics (MD) : Simulate conformational stability of the azetidine-quinoline linkage using force fields derived from SHELX-refined crystallographic data .
What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Distinguish proton environments (e.g., oxadiazole C3/C5 carbons at δ 160–170 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- IR Spectroscopy : Identify C=O stretches (~1670 cm⁻¹ for amides, 1605 cm⁻¹ for oxadiazoles) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 460.12) and fragmentation patterns .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N1—H1⋯N2 interactions) using SHELX refinement .
What strategies address low yields in the oxadiazole cyclization step?
- Catalytic Optimization : Use Cs₂CO₃ (1.5 equiv.) in DMF to enhance cyclization efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., pyridine) improve reaction rates by stabilizing intermediates .
- Byproduct Mitigation : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate the oxadiazole product .
How does the quinoline moiety influence electronic properties?
- Electron-Withdrawing Effect : The quinoline-2-carbonyl group increases the oxadiazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Conformational Rigidity : The planar quinoline structure stabilizes π-π stacking interactions in enzyme-binding pockets, as observed in crystallographic studies .
How should researchers resolve contradictions in biological activity data?
- Assay Replication : Perform dose-response curves in triplicate across independent labs to exclude technical variability .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure binding affinity to targets like PFOR enzyme .
- Metabolic Stability Analysis : Quantify compound degradation via LC-MS over 24 hours to differentiate instability from true activity loss .
What structural motifs contribute to bioactivity?
- 1,2,4-Oxadiazole : Acts as a bioisostere for ester/carbamate groups, improving metabolic stability .
- Azetidine Ring : Enhances solubility and conformational flexibility for target engagement .
- Quinoline Core : Facilitates intercalation with DNA or enzyme active sites, as seen in analogs with anti-parasitic activity .
What in silico approaches model enzyme interactions?
- Docking Simulations : Use AutoDock Vina to predict binding poses in PFOR enzyme active sites, validated against SHELX-refined crystal structures .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole O2) and hydrophobic regions (quinoline core) .
What safety precautions are necessary for handling this compound?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of pyridine vapors .
- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
How can analogs improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
